
Ethyl 3-cyanobutanoate
Overview
Description
Ethyl 3-cyanobutanoate is an organic compound with the molecular formula C7H11NO2. It is an ester derived from butanoic acid and contains a cyano group attached to the third carbon atom. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-cyanobutanoate can be synthesized through the alkylation of ethyl acetoacetate with ethyl cyanoacetate. The reaction typically involves the use of a strong base such as sodium ethoxide to form the enolate ion, which then undergoes nucleophilic substitution with ethyl cyanoacetate .
Industrial Production Methods: In industrial settings, the production of this compound often involves the reaction of ethyl acetoacetate with ethyl cyanoacetate under controlled conditions. The reaction is carried out in the presence of a base and at elevated temperatures to ensure complete conversion .
Chemical Reactions Analysis
Hydrolysis
The nitrile group in ethyl 3-cyanobutanoate can undergo hydrolysis to form a carboxylic acid. This reaction requires acidic or basic conditions with water.
Reduction
The nitrile group in this compound can be reduced to form an amine. This transformation typically requires reducing agents such as lithium aluminum hydride.
Substitution
The ester group of this compound can undergo nucleophilic substitution reactions. These reactions involve the replacement of the ester group with nucleophiles such as amines or alcohols.
Chemoenzymatic Bioreduction
This compound can be used in chemoenzymatic asymmetric synthesis. Specifically, the bioreduction of β-cyano esters can yield enantiomeric products using various enzymes . For example, S-products can be obtained from (E)-analogues, while R-β-cyano esters can be produced from (Z)-analogues . Enzymes like OYE2, OYE3, and EBP1 can convert (E)-1a to (S)-1b with perfect conversion and stereoselectivity, whereas NCR can form (R)-1b from (Z)-1a with high enantiomeric excess (ee > 99%) .
Preparation of (R)-4-cyano-3-hydroxybutyrate
This compound can be used in the preparation of (R)-4-cyano-3-hydroxybutyrate . This process involves using ethyl (S)-4-chloro-3-hydroxybutyrate as a substrate and a halohydrin dehalogenase as a catalyst, reacting with cyanide salt under specific pH conditions (6.5 to 8.0) . The immobilized halohydrin dehalogenase exhibits high enzyme activity recovery and operational stability, which reduces production costs .
Anhydrous Hydration of Nitriles to Amides
This compound derivatives can be used in the anhydrous hydration of nitriles to amides using aldoximes . For example, (R)-ethyl 4-cyano-3-hydroxybutanoate can be used to prepare (R)-ethyl-5-amino-3-hydroxy-5-oxopentanoate via silica gel column chromatography .
Oxidation
Ethyl 2-benzoyl-4-cyanobutanoate can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Scientific Research Applications
Ethyl 3-cyanobutanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 3-cyanobutanoate involves its interaction with various molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol. These reactions are facilitated by enzymes and other catalytic agents in biological systems .
Comparison with Similar Compounds
- Ethyl 2-cyanobutanoate
- Ethyl 3-cyanopropanoate
- Ethyl acetoacetate
Comparison: Ethyl 3-cyanobutanoate is unique due to the presence of both a cyano group and an ester group, which allows it to participate in a wide range of chemical reactions. Compared to ethyl 2-cyanobutanoate, it has a different position of the cyano group, leading to distinct reactivity. Ethyl 3-cyanopropanoate has a similar structure but lacks the additional carbon atom, affecting its chemical properties. Ethyl acetoacetate, on the other hand, does not contain a cyano group, making its reactivity different from that of this compound .
Properties
IUPAC Name |
ethyl 3-cyanobutanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-3-10-7(9)4-6(2)5-8/h6H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNRANOZSFPYDHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90311672 | |
Record name | Ethyl 3-cyanobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90311672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22584-00-5 | |
Record name | NSC244818 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244818 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 3-cyanobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90311672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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